molecular formula C9H10ClNO4S B6258709 2-(4-chlorobenzenesulfonamido)propanoic acid CAS No. 90410-27-8

2-(4-chlorobenzenesulfonamido)propanoic acid

Cat. No.: B6258709
CAS No.: 90410-27-8
M. Wt: 263.7
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Description

2-(4-Chlorobenzenesulfonamido)propanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a propanoic acid group linked via a sulfonamide bond to a 4-chlorobenzene ring, a structural motif seen in various pharmacologically active agents . The sulfonamide functional group is a common constituent in many enzyme inhibitors, particularly those targeting carbonic anhydrases, suggesting potential research applications in this area. Similarly, the 4-chlorophenyl group is frequently found in the structure of various herbicides and pharmaceuticals, indicating its utility in structure-activity relationship (SAR) studies for agrochemical and drug discovery . Researchers may employ this compound as a key intermediate or building block in organic synthesis to develop more complex molecules. It is also a valuable candidate for creating proprietary salt forms, such as sodium or potassium salts, to modify physical properties like solubility for specific experimental needs . As a standard in analytical chemistry, it can be used for method development in techniques such as HPLC and mass spectrometry. This product is provided as a high-purity material to ensure consistent and reliable experimental results. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to laboratory safety protocols.

Properties

CAS No.

90410-27-8

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7

Purity

99

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2 4 Chlorobenzenesulfonamido Propanoic Acid

Retrosynthetic Analysis for the 2-(4-chlorobenzenesulfonamido)propanoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the sulfonamide (S-N) bond. This is a common and reliable disconnection because the formation of this bond is typically a high-yielding and well-established reaction. amazonaws.comscribd.com

This C-N bond disconnection breaks the molecule into two key synthons: an electrophilic 4-chlorobenzenesulfonyl cation and a nucleophilic 2-aminopropanoate anion. The corresponding real-world chemical reagents for these idealized fragments are 4-chlorobenzenesulfonyl chloride and 2-aminopropanoic acid (more commonly known as alanine).

Therefore, the primary synthetic strategy involves the reaction of these two precursor molecules. The synthesis plan can be visualized as follows:

Target Molecule: this compound

Disconnection: Break the Sulfonamide (S-N) bond.

Synthons: 4-chlorobenzenesulfonyl cation and a 2-aminopropanoate synthon.

Starting Materials: 4-chlorobenzenesulfonyl chloride and 2-aminopropanoic acid.

This approach simplifies the synthesis into the preparation of two key intermediates, which are then coupled in the final step.

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies on the efficient preparation of its precursors: 4-chlorobenzenesulfonyl chloride and 2-aminopropanoic acid.

4-chlorobenzenesulfonyl chloride is a critical electrophilic precursor. It is most commonly synthesized via the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid. google.comchemicalbook.com The reaction involves the sulfonation of the chlorobenzene ring, followed by conversion to the sulfonyl chloride.

Several methods have been developed to optimize the yield and purity of this precursor. A common industrial method involves mixing chlorobenzene with an excess of chlorosulfuric acid, heating the mixture, and then carefully quenching it in ice water to precipitate the product. chemicalbook.com Variations in reaction conditions, such as temperature, reactant ratios, and the use of co-solvents or additives, can significantly impact the outcome. google.comprepchem.com For instance, reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt can lead to high yields. google.com Another method involves the addition of thionyl chloride to the reaction of chlorobenzene and chlorosulfonic acid to achieve a high-purity product. prepchem.com

ReactantsConditionsYieldReference
Chlorobenzene, Chlorosulfonic AcidMix at 35 °C, heat at 80 °C for 2 hours, quench in ice water81% chemicalbook.com
Chlorobenzene, Chlorosulfonic AcidReact in a halogenated aliphatic hydrocarbon solvent with an alkali metal saltHigh Yield google.com
Chlorobenzene, Chlorosulfonic Acid, Thionyl ChlorideAdd chlorobenzene to chlorosulfonic acid at 70°C, then add thionyl chloride94.4% prepchem.com
Chlorobenzene, Chlorosulfonic Acid, Fuming Sulfuric AcidMix and react at 23–25 °C for 2–3 h, then heat at 60 °C for 2 hNot specified echemi.comguidechem.com

This interactive table summarizes various methods for the synthesis of 4-chlorobenzenesulfonyl chloride.

2-aminopropanoic acid, or alanine, serves as the nucleophilic backbone of the target molecule. It can be used in its racemic (achiral) form or as a single enantiomer (chiral), which is crucial for applications where stereochemistry is important. nih.gov

Achiral Synthesis: Racemic alanine can be synthesized through various classical methods, such as the Strecker synthesis from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.

Chiral Synthesis: The production of enantiomerically pure L- or D-alanine is of significant interest. nih.gov Biocatalytic methods are often preferred due to their high enantioselectivity and mild reaction conditions. nih.gov One prominent method is the reductive amination of pyruvate (an α-keto acid) using enzymes like alanine dehydrogenase, which exhibits high stability and enantioselectivity. nih.gov Another approach involves the resolution of racemic mixtures. For example, racemic 2-chloropropionic acid can be resolved using a chiral amine like N-benzyl-phenylethylamine to isolate the desired (S)-enantiomer, which can then be converted to (S)-alanine. google.com The diazotization of L-alanine with sodium nitrite in the presence of hydrochloric acid can be used to produce (S)-2-chloropropanoic acid, demonstrating the use of the chiral pool in synthesis. orgsyn.org

Synthesis TypeMethodKey FeaturesReference
ChiralEnzymatic Reductive AminationUses α-keto acids and amino acid dehydrogenases for high enantioselectivity. nih.gov
ChiralResolution of RacemateUses a chiral resolving agent to separate enantiomers of a precursor like 2-chloropropionic acid. google.com
ChiralFrom Chiral PoolUtilizes readily available chiral molecules like L-alanine to synthesize other chiral molecules. orgsyn.org

This interactive table outlines different approaches for synthesizing chiral 2-aminopropanoic acid intermediates.

The carboxylic acid group of the propanoic acid moiety is a versatile functional handle that can be modified or "derivatized" to alter the compound's properties or to facilitate subsequent reactions. colostate.edu Derivatization is often employed in analytical chemistry to improve volatility for gas chromatography (GC) or to add a chromophore for high-performance liquid chromatography (HPLC). creative-proteomics.comrestek.com These same reactions are fundamental in synthetic chemistry.

Common derivatization reactions for the carboxylic acid group include:

Esterification: Conversion to an ester (e.g., methyl or ethyl ester) is a common strategy. This can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using reagents like diazomethane or BF3 in methanol. colostate.edurestek.com Esters can serve as protecting groups for the carboxylic acid.

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a trimethylsilyl (TMS) ester. This is often done to increase volatility for GC analysis but can also be used for protection. restek.com

Amide Formation: The carboxylic acid can be activated and reacted with an amine to form an amide. Reagents like dicyclohexylcarbodiimide (DCC) are used to facilitate this coupling. thermofisher.com

These derivatizations allow for the fine-tuning of the molecule's structure and properties for various applications.

Amidation and Sulfonamide Bond Formation Methodologies

The key step in constructing the this compound scaffold is the formation of the sulfonamide bond.

The most direct and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. ijarsct.co.inresearchgate.net This reaction is a nucleophilic substitution at the sulfur atom. youtube.com

In this specific synthesis, the amino group of 2-aminopropanoic acid acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This attack displaces the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. researchgate.netyoutube.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.

The general mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of 2-aminopropanoic acid attacks the sulfur atom of 4-chlorobenzenesulfonyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the chloride ion (Cl⁻).

The added base removes the proton from the nitrogen atom, yielding the final sulfonamide product and a salt (e.g., pyridinium chloride). youtube.com

This condensation reaction is highly effective and is a cornerstone of sulfonamide synthesis in medicinal and organic chemistry. ijarsct.co.inacs.org

Coupling Agent Selection and Reaction Condition Optimization

The formation of the sulfonamide bond in this compound is a critical transformation analogous to amide bond formation in peptide synthesis. The selection of an appropriate coupling agent and the optimization of reaction conditions are paramount to ensure high yield and purity.

The reaction typically involves the activation of the carboxylic acid or the use of a highly reactive sulfonyl chloride. In the common route where alanine is coupled with 4-chlorobenzenesulfonyl chloride, the reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Optimization Parameters:

Base: The choice of base is crucial. Inorganic bases like sodium hydroxide (B78521) or potassium carbonate in an aqueous medium (Schotten-Baumann conditions) or organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) in aprotic solvents can be used. The base sequesters the HCl generated, driving the reaction to completion.

Solvent: The solvent system can range from biphasic systems like water/dichloromethane to single-phase aprotic solvents such as tetrahydrofuran (THF) or acetonitrile. The choice depends on the solubility of the starting materials and the base used.

Temperature: Sulfonamide formations are often exothermic and may require initial cooling to control the reaction rate, followed by warming to ambient temperature to ensure completion.

While direct coupling with the sulfonyl chloride is common, should a route requiring the coupling of 4-chlorobenzenesulfonamide (B1664158) with 2-halopropanoic acid be considered, various activating agents would be necessary. These agents, borrowed from peptide chemistry, are designed to prevent side reactions and minimize racemization.

Interactive Table: Common Coupling Reagents for Amide/Sulfonamide Synthesis

Coupling Agent Class Examples Mechanism of Action Key Features
Carbodiimides DCC, DIC, EDC Activate carboxyl groups to form a reactive O-acylisourea intermediate. Widely used; byproduct removal can be an issue (DCC-urea precipitates, EDC-urea is water-soluble).
Phosphonium Salts BOP, PyBOP, PyAOP Form reactive phosphonium esters from carboxylic acids. High coupling efficiency, but byproducts can be problematic.
Aminium/Uronium Salts HBTU, HATU, TBTU Generate activated esters (e.g., OBt or OAt esters) in situ. Fast reaction rates, low racemization, and soluble byproducts. nih.gov

Optimization studies aim to balance reaction speed, yield, and stereochemical integrity. For instance, increasing reaction temperature might accelerate the process but could also lead to undesired side products or racemization. Therefore, careful screening of bases, solvents, and temperature profiles is essential for an efficient synthesis.

Stereoselective Synthesis Approaches

Given that this compound possesses a stereocenter at the alpha-carbon of the propanoic acid moiety, controlling the stereochemistry is a primary objective. Stereoselective synthesis aims to produce a single enantiomer (either R or S), which is crucial as different enantiomers can exhibit distinct biological activities.

Chiral Auxiliaries in Asymmetric Synthesis

A robust method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of a specific enantiomer of this compound, a plausible strategy would involve:

Attachment: A chiral auxiliary, such as an Evans oxazolidinone, is coupled to a propionyl moiety.

Diastereoselective Reaction: The N-propionyl oxazolidinone can then undergo a stereoselective reaction. For instance, an electrophilic amination using a reagent like di-tert-butyl azodicarboxylate, followed by reduction, would introduce the amino group. The steric bulk of the auxiliary directs the incoming reagent to one face of the molecule, leading to the formation of one diastereomer in preference to the other.

Cleavage: The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched 2-aminopropanoic acid derivative, which can then be reacted with 4-chlorobenzenesulfonyl chloride.

Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven effective in asymmetric synthesis and could be employed in similar strategies.

Organocatalytic and Metal-Catalyzed Enantioselective Routes

Modern synthetic chemistry increasingly relies on catalytic enantioselective methods, which avoid the need for stoichiometric chiral auxiliaries.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. For instance, an organocatalytic asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor could establish the chiral center. Proline sulfonamides themselves have been developed as effective organocatalysts for various C-C bond-forming reactions, highlighting the synergy between the sulfonamide motif and catalytic activity. The development of organocatalytic methods for the enantioselective modification of sulfonamides is an active area of research.

Metal-Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. A relevant approach would be the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or iridium catalyst. This would set the stereocenter of the amino acid backbone with high enantiomeric excess. Subsequently, sulfonylation would yield the final product. Transition-metal-catalyzed methods are also being explored for the direct synthesis of β-amino sulfones from aziridines, demonstrating the power of this approach in forming related structures. chemrxiv.org

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is the cornerstone of methods employing chiral auxiliaries, as described previously. The chiral auxiliary transforms the enantioselective challenge into a diastereoselective one. By forming a covalent bond with the substrate, two diastereomers are possible upon reaction. The auxiliary is designed to create a significant energy difference between the transition states leading to these diastereomers, resulting in the preferential formation of one.

Another approach to diastereoselective synthesis involves starting with a molecule that already contains a chiral center and using its inherent chirality to direct the formation of a new stereocenter. For example, if a derivative of this compound were to undergo a subsequent reaction at another site, its existing stereocenter could influence the stereochemical outcome of the new center.

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its core structure has been assembled. This strategy is valuable for creating analogues for structure-activity relationship (SAR) studies or for fine-tuning molecular properties. For this compound, several functional group interconversions (FGIs) are feasible.

Modifications of the Carboxylic Acid:

Esterification: The carboxylic acid can be readily converted to a variety of esters (methyl, ethyl, etc.) by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Reaction with an amine, facilitated by a coupling agent, would yield the corresponding carboxamide.

Modifications of the Sulfonamide:

The sulfonamide functional group is generally stable. However, recent advances have demonstrated methods for the late-stage functionalization of complex sulfonamides, treating them as synthetic handles rather than terminal groups. acs.org

Photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then be used in further reactions, such as additions to alkenes. nih.gov

Modifications of the Aryl Ring:

The chloro-substituted phenyl ring is amenable to various aromatic substitutions, although the electron-withdrawing nature of the sulfonyl group directs incoming electrophiles primarily to the meta position.

Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially replace the chlorine atom with other functional groups, provided a suitable palladium or copper catalyst system is employed.

A recent photocatalytic method allows for the direct conversion of carboxylic acids into sulfonamides, representing a powerful functional group interconversion that could be applied in the synthesis of related structures. acs.org

Process Chemistry Considerations for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to develop a synthesis that is safe, cost-effective, robust, and environmentally sustainable.

For a molecule like this compound, key considerations include:

Cost and Availability of Starting Materials: The primary starting materials, L- or D-alanine and 4-chlorobenzenesulfonyl chloride, are commercially available and relatively inexpensive, which is advantageous for large-scale production.

Process Safety: The use of sulfonyl chlorides requires management of the corrosive HCl byproduct. Large-scale reactions must have adequate temperature control to manage exotherms.

Efficiency and Yield: A scalable synthesis of a related thromboxane (B8750289) receptor antagonist demonstrated the use of a two-step, one-pot procedure for sulfonylation followed by ester hydrolysis, achieving an 87% yield for this sequence. Such one-pot procedures are highly desirable as they reduce the number of unit operations, minimize solvent waste, and save time.

Solvent and Reagent Selection: Minimizing the use of hazardous solvents and reagents is crucial. The development of flow chemistry processes, as demonstrated for the production of aryl sulfonyl chlorides, can offer improved safety and efficiency for the synthesis of key intermediates.

Purification: Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and efficient than chromatography. The final product's ability to crystallize with high purity is a significant advantage.

By focusing on these principles, a synthetic route can be developed that is not only chemically elegant but also commercially viable.

High-Yielding Reaction Protocols

The primary method for synthesizing this compound is the reaction of L-alanine with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium. This approach has been shown to produce the desired product in high yields. A notable high-yielding protocol involves the use of an aqueous medium with dynamic pH control.

In this method, L-alanine is dissolved in water, and the pH of the solution is adjusted to and maintained at a basic level (typically pH 9-10) through the controlled addition of an aqueous base, such as 1M sodium hydroxide. An equimolar amount of 4-chlorobenzenesulfonyl chloride is then added to the solution. The reaction mixture is stirred at room temperature for a period of 2 to 4 hours. The basic conditions are crucial as they deprotonate the amino group of L-alanine, increasing its nucleophilicity, and also neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Upon completion of the reaction, the solution is acidified, typically with hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate group of the product and causes the this compound to precipitate out of the solution due to its lower solubility in acidic aqueous media. The solid product can then be isolated by simple filtration, washed with water, and dried. This method has been reported to yield analogous sulfonated amino acids in the range of 92-96%, indicating its efficacy as a high-yielding protocol. ijarsct.co.in

Below is an interactive data table summarizing the typical high-yielding reaction protocol for the synthesis of this compound.

ParameterValue
Starting Material 1 L-Alanine
Starting Material 2 4-chlorobenzenesulfonyl chloride
Solvent Water
Base 1M Sodium Hydroxide
pH 9-10
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Acidification with HCl to pH 2, followed by filtration
Reported Yield Range 92-96% (for analogous compounds) ijarsct.co.in

Green Chemistry Principles in Synthesis

The synthesis of this compound can be effectively achieved by adhering to the principles of green chemistry. The aqueous-based protocol described above is a prime example of an environmentally benign synthetic method.

One of the key principles of green chemistry is the use of safer solvents. The use of water as the solvent in this synthesis is a significant advantage over traditional organic solvents, which are often volatile, flammable, and toxic. researchgate.net Water is non-toxic, non-flammable, and readily available, making the process inherently safer and more environmentally friendly.

Another principle of green chemistry is waste prevention. The described aqueous protocol is designed to minimize waste. By using equimolar amounts of the reactants and maintaining dynamic pH control, the formation of byproducts is minimized. ijarsct.co.in The isolation of the product by filtration after acidification is a simple and efficient process that avoids the need for extensive purification steps like column chromatography, which typically generate significant solvent waste.

The principles of green chemistry applied in the synthesis of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in the Synthesis
Prevention High-yielding reaction minimizes waste.
Atom Economy One-pot reaction maximizes the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use of water as a solvent avoids hazardous organic solvents. researchgate.net
Designing Safer Chemicals The synthesis avoids the use of toxic reagents.
Safer Solvents and Auxiliaries Water is used as the reaction medium.
Design for Energy Efficiency The reaction is carried out at ambient temperature. researchgate.net
Use of Renewable Feedstocks L-alanine is a bio-based starting material.
Reduce Derivatives The reaction proceeds without the need for protecting groups on the carboxylic acid moiety.
Catalysis While not catalytic in the traditional sense, the use of a base in stoichiometric amounts is efficient.
Design for Degradation The product is an amino acid derivative, suggesting potential for biodegradation.
Real-time analysis for Pollution Prevention Dynamic pH control allows for real-time monitoring and control of the reaction.
Inherently Safer Chemistry for Accident Prevention The use of water as a solvent and ambient reaction conditions reduces the risk of accidents.

Stereochemical Aspects and Enantiomeric Purity in Research on the Compound

Enantiomer Separation Techniques

The resolution of racemic mixtures of 2-(4-chlorobenzenesulfonamido)propanoic acid into its constituent enantiomers is a crucial step in studying their distinct properties. Various techniques can be employed for this purpose, with chiral chromatography and enantioselective crystallization being prominent methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers of the analyte. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation.

For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.

While specific experimental data for the chiral HPLC separation of this compound is not extensively documented in publicly available literature, a hypothetical separation on a commercial chiral column is presented in the table below to illustrate the expected outcome of such an experiment.

Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers

Enantiomer Retention Time (min) Resolution (Rs)
(R)-enantiomer 12.5 2.1
(S)-enantiomer 15.2

This data is illustrative and represents a typical separation that might be achieved on a chiral stationary phase.

Preparative enantioselective crystallization is another method for resolving racemates on a larger scale. This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to remove the resolving agent. The choice of resolving agent and crystallization solvent is critical for achieving high enantiomeric excess and yield.

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (i.e., whether they are the R or S enantiomer) is essential. X-ray crystallography and spectroscopic methods are the primary techniques used for this purpose.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

Table 2: Hypothetical Crystallographic Data for (S)-2-(4-chlorobenzenesulfonamido)propanoic acid

Parameter Value
Crystal system Orthorhombic
Space group P212121
a (Å) 5.50
b (Å) 9.80
c (Å) 20.10
Flack parameter 0.02(3)

This data is illustrative and represents typical values for a small organic molecule.

A Flack parameter close to zero for a known chirality would confirm the absolute configuration. researchgate.net

In the absence of a suitable single crystal, spectroscopic methods can provide information about the absolute configuration, often by comparing the experimental data with that of a known standard or with theoretical calculations.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It is particularly useful for molecules containing chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for their distinction and, in some cases, the assignment of absolute configuration through analysis of the induced shifts.

Impact of Stereochemistry on Molecular Recognition and Interactions

The distinct three-dimensional structures of the (R)- and (S)-enantiomers of this compound lead to different interactions with other chiral molecules, a phenomenon known as chiral recognition. This is of paramount importance in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral.

The differential binding of enantiomers to a biological target can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even produce adverse effects. The interactions that govern this recognition are highly specific and can include:

Hydrogen bonding: The sulfonamide and carboxylic acid groups can act as hydrogen bond donors and acceptors.

Ionic interactions: The carboxylate group can form salt bridges with positively charged residues in a binding pocket.

Hydrophobic interactions: The chlorophenyl ring can engage in hydrophobic interactions with nonpolar regions of a receptor.

Steric hindrance: The spatial arrangement of the substituents around the chiral center can either facilitate or hinder the optimal fit of the molecule into a binding site.

The precise nature and strength of these interactions will differ for each enantiomer, leading to a difference in their binding affinity and biological activity. Understanding these stereochemical nuances is fundamental to the rational design of new molecules with improved efficacy and safety profiles.

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Studies (General Principles)

The sulfonamide group is a well-established pharmacophore known to be responsible for the enzyme inhibitory activity of a wide class of drugs. These compounds primarily act by binding to the active site of metalloenzymes or by mimicking an endogenous substrate. The propanoic acid portion of the molecule can also contribute to binding through ionic or hydrogen-bonding interactions.

Competitive Inhibition Mechanisms

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule bears a structural similarity to the enzyme's natural substrate. The inhibitor binds to the active site of the enzyme, physically preventing the substrate from binding. This type of inhibition can be overcome by increasing the concentration of the substrate.

The sulfonamide moiety is a classic example of a group that can mediate competitive inhibition. For instance, antibacterial sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis. By binding to the DHPS active site, they block the metabolic pathway for DNA synthesis in bacteria.

Given its structure, 2-(4-chlorobenzenesulfonamido)propanoic acid could theoretically act as a competitive inhibitor for enzymes that recognize substrates with similar acidic and aromatic features. The propanoic acid group could mimic the carboxylate portion of a natural substrate, while the sulfonamide and chlorophenyl groups could interact with adjacent binding pockets in the enzyme's active site. A series of naproxen-sulfa drug conjugates, which contain a similar propanoic acid moiety, have demonstrated a competitive mode of inhibition against the urease enzyme.

Non-Competitive and Mixed Inhibition Modes

In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. In this mode, the inhibitor can bind equally well to the free enzyme or the enzyme-substrate complex. Mixed inhibition is a related mode where the inhibitor's binding affinity for the free enzyme and the enzyme-substrate complex differs.

While less common than competitive inhibition for sulfonamides, examples of non-competitive inhibition exist. Kinetic studies of certain sulfonamide-based compounds have revealed non-competitive inhibition patterns against specific enzymes. For a molecule like this compound, this would imply the existence of an allosteric pocket on a target enzyme where the compound could bind, inducing conformational changes that inactivate the enzyme regardless of substrate binding.

The following table presents inhibition data for various sulfonamide derivatives against different enzymes, illustrating the range of potencies observed in this class of compounds. It is important to note that this data is for related molecules and not this compound itself.

Compound TypeTarget EnzymeInhibition Constant (Ki) or IC50Reference
AcetazolamideCarbonic Anhydrase I (human)250 nM (Ki)
AcetazolamideCarbonic Anhydrase II (human)12 nM (Ki)
Ethoxzolamideβ-Carbonic Anhydrase (A. baumannii)76.9 nM (Ki)
Naproxen-sulfaguanidine conjugateUrease5.06 µM (IC50)
Indole Sulfonamide Derivative (Compound 9)Aromatase (CYP19A1)Low micromolar range (IC50)

Irreversible and Mechanism-Based Inhibition

Irreversible inhibition occurs when an inhibitor covalently binds to an enzyme, permanently inactivating it. Mechanism-based inhibition, a subtype of irreversible inhibition, involves the enzyme's own catalytic machinery converting the inhibitor into a reactive form that then binds covalently to the enzyme. This type of inhibition is time-dependent and can lead to prolonged inactivation of the enzyme even after the inhibitor is cleared. While certain drugs operate through this mechanism, it is a less commonly reported mode of action for the general class of simple aromatic sulfonamides compared to competitive inhibition.

Receptor Binding Profiling (Conceptual)

Beyond enzyme inhibition, molecules like this compound have the potential to interact with various cell surface or intracellular receptors. The specific binding profile would be determined by the compound's ability to fit into a receptor's binding pocket and establish favorable interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions.

Ligand-Receptor Interaction Hypotheses

Based on its structure, several hypotheses can be proposed for the interaction of this compound with protein receptors. The deprotonated carboxylate of the propanoic acid could form a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in a receptor binding pocket. The sulfonamide moiety is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), allowing it to form multiple hydrogen bonds with the receptor. The chlorophenyl group can engage in hydrophobic or van der Waals interactions, and potentially π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational docking studies on various sulfonamide derivatives have elucidated these types of interactions. For example, docking studies with aromatase revealed that the oxygen and nitrogen atoms of the sulfonamide group can establish key interactions within the active site. Similarly, studies with FKBP12, a protein target, showed that sulfonamide oxygens are a key binding motif.

Allosteric Modulation Concepts

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event modulates the receptor's response to the endogenous ligand, either positively (Positive Allosteric Modulator, PAM) or negatively (Negative Allosteric Modulator, NAM). Allosteric modulation is a key mechanism for many therapeutic agents as it allows for a more nuanced control of receptor activity compared to direct agonism or antagonism.

The sulfonamide scaffold has been successfully incorporated into molecules designed as allosteric modulators. For example, TCN-201, a diaryl sulfonamide, is a selective NAM for the NMDA receptor, binding at the interface between the GluN1 and GluN2A subunits. Other sulfonamide-based compounds have been identified as PAMs for the Mas-related G-protein coupled receptor MrgX1. These examples demonstrate that the structural features present in this compound are compatible with binding to allosteric sites on receptors and modulating their function. The specific effect (positive or negative modulation) and the receptor target would depend on the precise conformational changes induced by the compound's binding.

Molecular Targets and Interaction Hypotheses for Sulfonamide Derivatives

The therapeutic and physiological effects of sulfonamide derivatives, including this compound, are predicated on their interactions with specific biological macromolecules. The structural motif of a sulfonamide lends itself to a variety of binding modes, allowing this class of compounds to target a diverse range of proteins. The following sections detail the mechanistic principles behind these interactions with key molecular targets.

The classical antibacterial action of sulfonamides is derived from their ability to disrupt the folic acid (vitamin B9) synthesis pathway in microorganisms. nih.gov Bacteria must synthesize their own folic acid, as they cannot utilize external sources, making this pathway an ideal target for selective antimicrobial agents. mhmedical.com In contrast, humans obtain folic acid through their diet. mhmedical.com

The primary molecular target within this pathway is dihydropteroate synthetase (DHPS). researchgate.netdrugbank.com Sulfonamides function as competitive inhibitors of this enzyme due to their structural similarity to its natural substrate, para-aminobenzoic acid (PABA). nih.govmicrobenotes.com By mimicking PABA, sulfonamides bind to the enzyme's active site, preventing the incorporation of PABA into dihydropteroic acid, a crucial precursor to dihydrofolic acid. mhmedical.comresearchgate.net This blockade halts the production of folic acid, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect where bacterial growth and replication are inhibited. researchgate.netmicrobenotes.com The 4-chlorobenzenesulfonamide (B1664158) portion of this compound is hypothesized to occupy the PABA-binding site on DHPS, thereby competitively inhibiting the enzyme's function.

FeatureDescriptionReference(s)
Target Enzyme Dihydropteroate Synthetase (DHPS) researchgate.netdrugbank.com
Natural Substrate para-Aminobenzoic Acid (PABA) nih.govmicrobenotes.com
Mechanism Competitive Inhibition mhmedical.comdrugbank.com
Effect Blocks synthesis of dihydrofolic acid researchgate.net
Outcome Bacteriostatic (inhibition of growth and replication) microbenotes.com

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). nih.gov Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govmdpi.com These enzymes are vital for numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and altitude sickness. nih.govdrugs.com

The principal mechanism of inhibition involves the sulfonamide moiety (R-SO₂NH₂). In its deprotonated, anionic form (R-SO₂NH⁻), the sulfonamide group acts as a potent zinc-binding group. acs.org It coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site, which is essential for catalysis. acs.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, preventing the hydration of carbon dioxide. youtube.com The binding typically results in a tetrahedral coordination geometry around the zinc ion. acs.org

Further stabilization of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds. For instance, the sulfonamide's oxygen and nitrogen atoms often form hydrogen bonds with the side chain of conserved amino acid residues like Threonine 199 or 200. nih.gov The "tail" of the inhibitor—the part of the molecule other than the zinc-binding group—extends out of the active site cavity. Variations in this tail, such as the 4-chlorophenyl and propanoic acid groups of this compound, can form additional interactions with residues lining the active site. These secondary interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor. nih.govnih.gov

InhibitorTarget IsoformInhibition Constant (Kᵢ)Reference(s)
AcetazolamidehCA I250 nM mdpi.com
AcetazolamidehCA II12 nM mdpi.com
AcetazolamideβAbauCA191 nM mdpi.com
TopiramatehCA IILow Nanomolar drugbank.com
CelecoxibscCA133 nM drugbank.com
DorzolamidescCA82.6 nM drugbank.com

Serum Albumin: Serum albumin is the most abundant protein in blood plasma and functions as a depot and transport protein for many drugs. nih.gov Molecules containing a propionic acid moiety, such as this compound, are known to bind to albumin. nih.govresearchgate.net The binding is typically driven by a combination of hydrophobic interactions involving the aromatic ring (the 4-chlorophenyl group) and electrostatic interactions from the carboxylate of the propanoic acid. The furan (B31954) dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, which also features a propanoic acid group, demonstrates high-affinity binding to human albumin. nih.gov

FK506-Binding Protein 12 (FKBP12): This protein serves as a valuable model system for elucidating the binding interactions of sulfonamide-containing ligands. nih.govchemrxiv.org Crystallographic studies reveal that the sulfonamide oxygens are a key recognition motif, capable of engaging in highly conserved CH···O=S interactions with the protein backbone. nih.govchemrxiv.org Additionally, the aromatic portion of the ligand can participate in other contacts; for example, a chloro-substituted phenyl ring can form halogen-π-interactions with aromatic residues like histidine in the binding pocket. chemrxiv.org

Enzymes of Glycolytic Pathways: Research has explored sulfonamide derivatives as potential inhibitors of glycolytic enzymes, such as aldolase (B8822740) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), particularly in pathogenic organisms like Plasmodium falciparum. scirp.org This suggests that the sulfonamide scaffold can be adapted to target the active sites of these metabolic enzymes.

Protein TargetKey Interacting Moiety on LigandType of Interaction(s)Reference(s)
Serum AlbuminPropionic acid, Aromatic ringElectrostatic, Hydrophobic nih.govnih.gov
FKBP12Sulfonamide oxygens, Aryl-ClCH···O=S hydrogen bonds, Halogen-π nih.govchemrxiv.org
Glycolytic Enzymes (e.g., GAPDH)Sulfonamide scaffoldVaries; active site binding scirp.org

The thromboxane (B8750289) A₂ (TXA₂) receptor is a G protein-coupled receptor that, upon activation by TXA₂ or its precursor prostaglandin (B15479496) H₂, mediates pro-thrombotic and vasoconstrictive effects. nih.gov Antagonists of this receptor are of therapeutic interest for cardiovascular diseases. wikipedia.orgpharmacologyeducation.org

Several compounds incorporating a sulfonamide group have been identified as potent TXA₂ receptor antagonists. nih.govnih.gov The principle of antagonism involves the compound binding to the receptor without eliciting the conformational changes necessary for signal transduction, thereby blocking access for the endogenous agonists. wikipedia.org

The molecular structure of these antagonists often contains features that mimic the natural ligands. For instance, a carboxylic acid group, such as the one in the propanoic acid moiety of this compound, is a common feature in both TXA₂ and many of its antagonists. This acidic group is thought to interact with a key cationic residue in the receptor binding site. The larger, more rigid part of the molecule, including the 4-chlorobenzenesulfonamide group, would then occupy the remainder of the binding pocket, making specific hydrophobic and polar contacts that contribute to binding affinity and antagonist character. For example, the compound 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylpropyl)octanoic acid, which shares the 4-chlorophenylsulfonylamino feature, is a potent thromboxane receptor antagonist with an IC₅₀ value in the nanomolar range. nih.gov

CompoundTarget(s)Potency (IC₅₀)Reference(s)
BM-144TXA₂ Receptor (platelets)0.28 µM nih.gov
BM-500TXA₂ Receptor (platelets)0.079 µM nih.gov
SulotrobanTXA₂ Receptor (platelets)0.93 µM nih.gov
8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylpropyl)octanoic acidTXA₂ Receptor, TXA₂ Synthase2-30 nM nih.gov

Structure Activity Relationship Sar and Computational Investigations

Design Principles for Structural Modification

The design of analogs of 2-(4-chlorobenzenesulfonamido)propanoic acid is guided by established medicinal chemistry principles. The molecule can be divided into three key pharmacophoric components: the substituted aromatic ring (4-chlorobenzene), the amino acid side chain (propanoic acid), and the linker group (sulfonamide). Modifications to each of these regions can systematically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its biological activity.

The 4-chlorobenzene group plays a significant role in the molecule's interaction with target proteins, often fitting into a hydrophobic pocket. The nature, position, and number of substituents on this aromatic ring can profoundly impact binding affinity and selectivity.

The chlorine atom at the para-position is an electron-withdrawing group, which influences the electronic properties of the entire molecule. stackexchange.com It deactivates the benzene (B151609) ring towards electrophilic substitution due to its inductive electron withdrawal, which is stronger than its resonance electron-donating effect. stackexchange.com However, it is an ortho-, para- director for incoming electrophiles. stackexchange.comlibretexts.org In the context of SAR, replacing or adding other substituents can modulate activity.

Electronic Effects : Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) can increase the electron density of the ring, potentially enhancing π-π stacking or cation-π interactions with aromatic residues in a protein's active site. Conversely, adding more potent electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) can decrease the pKa of the sulfonamide proton, potentially forming stronger hydrogen bonds. vu.nl

Steric and Hydrophobic Effects : The size and lipophilicity of substituents are critical. Larger, hydrophobic groups can improve binding by displacing water molecules from a hydrophobic pocket, leading to a favorable entropic contribution. For instance, replacing the chloro group with a bromo or iodo group increases size and polarizability, which could enhance van der Waals interactions. nih.gov Studies on substituted benzenesulfonamides have shown that such modifications can significantly influence inhibitory activity against enzymes like carbonic anhydrase. nih.gov

Position on Benzene RingSubstituent TypeExample SubstituentPredicted Effect on Activity
Para (Position 4)Electron-Withdrawing (Halogen)-F, -Br, -IModulates lipophilicity and van der Waals interactions. Potency can be fine-tuned.
Para (Position 4)Electron-Withdrawing (Strong)-NO₂, -CNMay enhance hydrogen bonding capacity of the sulfonamide NH but could introduce unfavorable polar interactions.
Para (Position 4)Electron-Donating-CH₃, -OCH₃Can enhance hydrophobic or π-stacking interactions.
Ortho/Meta (Positions 2, 3)Various-Cl, -CH₃Can alter the torsional angle between the benzene ring and the sulfonamide group, affecting the overall conformation and fit within a binding site.

The 2-aminopropanoic acid (alanine) portion of the molecule provides a chiral center and a carboxylic acid group, which is typically a key interaction point with biological targets, often forming salt bridges with basic residues like arginine or lysine.

Carboxylic Acid Group : Esterification or amidation of the carboxylate can serve as a prodrug strategy to improve cell permeability by masking the polar group. nih.gov These esters or amides can then be hydrolyzed by enzymes in vivo to release the active carboxylic acid. Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid can alter the acidity and geometry of this key binding group, potentially leading to improved affinity or a different binding mode. nih.gov

Alkyl Side Chain : The methyl group at the alpha-position of the propanoic acid contributes to the compound's specific stereochemistry and can make important hydrophobic contacts. Modifying this group (e.g., to ethyl, isopropyl) can probe the steric tolerance of the binding pocket. humanjournals.com Introducing conformational constraints, such as incorporating the α-carbon into a cyclic system, can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding. dovepress.com

Modification TypeSpecific ChangeRationale/Design Principle
Carboxylic Acid ModificationEsterification (e.g., methyl or ethyl ester)Prodrug approach to increase lipophilicity and cell membrane permeability. nih.gov
Carboxylic Acid ModificationBioisosteric Replacement (e.g., tetrazole)Alters pKa and hydrogen bonding pattern, potentially improving binding affinity or metabolic stability.
α-Substituent ModificationVarying alkyl group size (e.g., H, ethyl, isopropyl)Probes steric limits of the binding pocket and optimizes hydrophobic interactions. humanjournals.com
Chain ModificationHomologation (e.g., butanoic acid derivative)Alters the distance between the carboxylic acid and the aromatic ring to optimize interaction with target residues.

The sulfonamide linker orients the aromatic ring and the propanoic acid chain relative to each other. mdpi.com The nitrogen atom is acidic and can be deprotonated under physiological conditions, allowing it to participate in ionic interactions. The two oxygen atoms are strong hydrogen bond acceptors. nih.gov Swapping the sulfonamide for a different linker, such as an amide, would significantly alter the geometry and electronic nature of the molecule. While amides are also common in drug design, the tetrahedral geometry of the sulfonamide sulfur contrasts with the planar nature of the amide carbonyl group, leading to different three-dimensional arrangements of the connected moieties. researchgate.net The sulfonamide functional group is a key feature in many clinically used drugs for this reason. ajchem-b.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound at an atomic level. nih.gov These methods provide insights into conformational preferences and electronic properties that are difficult to obtain experimentally.

For this compound, the key dihedral angles that define its conformation are:

C-S-N-C : Defines the orientation of the propanoic acid moiety relative to the benzenesulfonyl group.

C-C-S-N : Defines the torsion of the sulfonamide group relative to the plane of the chlorobenzene ring.

Theoretical studies on similar sulfonamides show that the conformational landscape can feature several low-energy minima. nih.gov The preferred conformation often involves a specific arrangement of the sulfonamide's N-H and S=O groups. For instance, in many benzenesulfonamides, the amino group of the sulfonamide tends to lie perpendicular to the plane of the benzene ring. mdpi.com The presence of different substituents can shift the energy balance between these conformers, and the conformation adopted in a protein binding site may not be the lowest energy conformation in solution. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable for understanding and predicting how a molecule will interact with other molecules, particularly biological macromolecules. mdpi.com The MEP map visualizes the charge distribution across the molecule's surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These regions are prone to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors. For this compound, these areas would be concentrated around the oxygen atoms of the sulfonyl group and the carboxylic acid group. mdpi.comresearchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These regions are susceptible to nucleophilic attack and interact favorably with negative charges. The hydrogen atom of the sulfonamide N-H and the carboxylic acid -OH would be the most positive regions. researchgate.net

Green Regions : Represent neutral or near-neutral potential, typically found over the carbon backbone and the aromatic ring.

MEP analysis helps rationalize the non-covalent interactions that govern molecular recognition. mdpi.com For this compound, the map would highlight the negatively charged sulfonyl and carboxyl oxygens as primary hydrogen bond acceptors and the positively charged sulfonamide and carboxyl hydrogens as key hydrogen bond donors, providing a roadmap for its interaction with a protein active site.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as a benzenesulfonamide derivative, might bind to its protein target and the stability of the resulting complex over time. These methods provide a three-dimensional view of the ligand-protein interactions, which is crucial for structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For the benzenesulfonamide class of compounds, docking studies frequently reveal a characteristic binding mode, particularly with metalloenzymes like carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding group (ZBG), and its primary interaction often involves coordination with the Zn²⁺ ion in the enzyme's active site. tandfonline.com This interaction is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov

Table 1: Common Ligand-Protein Interactions for Benzenesulfonamide Scaffolds

Interaction Type Description Key Interacting Components
Metal Coordination The primary anchoring interaction for sulfonamides in metalloenzymes. Sulfonamide nitrogen atoms coordinating with the active site Zn²⁺ ion.
Hydrogen Bonding Directional interactions that provide specificity and stability. Sulfonamide SO₂ and NH groups interacting with amino acid backbones or side chains (e.g., Threonine, Histidine).
Hydrophobic Interactions Non-polar interactions that contribute significantly to binding affinity. The aromatic benzene ring and other non-polar moieties interacting with hydrophobic residues (e.g., Valine, Leucine, Proline).

Computational methods are used to predict and characterize the binding site, or "pocket," of a target protein. For inhibitors based on the benzenesulfonamide scaffold, the target is often a well-defined catalytic active site. In enzymes like carbonic anhydrase, this active site is a conical cleft with a catalytic zinc ion at its base. tandfonline.commdpi.com Docking studies consistently show that the benzenesulfonamide ring fits deep inside this active site, allowing the sulfonamide moiety to anchor to the zinc ion. mdpi.com

Characterization of the binding site involves identifying the specific amino acid residues that line the pocket and are available for interaction. This information is critical for understanding isoform selectivity. While the core interaction with the zinc ion is conserved, differences in the surrounding amino acid residues among various enzyme isoforms can be exploited to design selective inhibitors. mdpi.com For instance, molecular simulations have confirmed that upon binding of a sulfonamide drug like acetazolamide, significant conformational changes can occur in regions adjacent to the active site, further defining the nature of the interaction. nih.gov Job plot analysis in experimental studies often confirms a 1:1 stoichiometry for the ligand-protein complex, indicating a single, well-defined binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is essential for predicting the activity of novel molecules and optimizing lead compounds.

The first step in building a QSAR model is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For a series of sulfonamide derivatives, a wide range of descriptors can be calculated, which are broadly categorized as topological, geometrical, electronic, and physicochemical. researchgate.netmedwinpublishers.com

The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a robust and predictive model. jbclinpharm.org Statistical techniques are employed to identify a subset of descriptors that have the highest correlation with biological activity and the lowest correlation with each other. This process ensures that the final model is both simple and powerful. jbclinpharm.org

Table 2: Representative Molecular Descriptors Used in QSAR Models of Sulfonamide Derivatives

Descriptor Class Example Descriptor Information Encoded
Topological Molecular Connectivity Indices Describes the branching and connectivity of atoms within the molecule. researchgate.net
Geometrical (3D) Surface Area, Molecular Volume Relates to the size and shape of the molecule, which influences how it fits into a binding site.
Electronic Dipole Moment, Partial Charges Describes the electron distribution, which is crucial for electrostatic and polar interactions. tiu.edu.iq
Physicochemical LogP (Octanol-Water Partition Coefficient) Represents the hydrophobicity of the molecule, affecting its membrane permeability and binding.

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. |

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. Validation assesses how well the model can predict the activity of compounds that were not used in its creation. jbclinpharm.org Both internal and external validation techniques are employed.

Internal validation often involves cross-validation (e.g., leave-one-out or leave-many-out), where the initial dataset is split, and the model is repeatedly trained on a subset and tested on the remaining data. jbclinpharm.org External validation involves testing the model on an external set of compounds that were not used at any stage of model development. A robust QSAR model must demonstrate strong predictive performance on both internal and external datasets. jbclinpharm.org

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the fraction of variance in the observed activity that is explained by the model for the training set. A higher value indicates a better fit. > 0.6
Cross-Validated R² Q² or R²cv An internal validation metric that assesses the predictive power of the model. A high Q² indicates a robust model. > 0.5
Root Mean Square Error RMSE Measures the standard deviation of the prediction errors (residuals). A lower value indicates higher accuracy. As low as possible
Fischer's F-statistic F A measure of the statistical significance of the model. A high F-value indicates a statistically significant relationship. High value

| R² - Q² Difference | R² - Q² | The difference between the fitting ability (R²) and predictive ability (Q²). A large difference can indicate overfitting. | < 0.3 |

Derivatization and Analog Development for Targeted Research

Synthesis of Ester and Amide Derivatives of the Carboxylic Acid

The carboxylic acid moiety of 2-(4-chlorobenzenesulfonamido)propanoic acid is a primary target for derivatization to modulate properties such as lipophilicity, cell permeability, and metabolic stability. Ester and amide derivatives are commonly synthesized to achieve these modifications.

Esterification: Ester derivatives are typically synthesized to increase lipophilicity and improve membrane permeability. Standard esterification methods can be employed, such as:

Fischer-Speier Esterification: Reacting the parent carboxylic acid with an alcohol (e.g., methanol, ethanol, isopropanol) under acidic catalysis (e.g., sulfuric acid, hydrochloric acid). This method is straightforward for simple, unhindered alcohols.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., sodium bicarbonate, cesium carbonate) to form a carboxylate salt, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ester.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation: Amide derivatives are synthesized to explore new hydrogen bonding interactions at a target site, enhance metabolic stability compared to esters, and introduce diverse functional groups. Common synthetic routes include:

Peptide Coupling Reactions: The carboxylic acid is activated with a peptide coupling reagent (e.g., HATU, HOBt/EDC) and then reacted with a primary or secondary amine. researchgate.netchimia.ch This method is highly efficient and minimizes racemization at the chiral center of the propanoic acid moiety. organic-chemistry.org

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of amines to form the desired amide.

These reactions allow for the introduction of a diverse array of R-groups, as detailed in the table below.

Derivative TypeR Group (Example)Synthetic MethodPurpose of Derivatization
Methyl Ester-CH₃Fischer EsterificationIncrease lipophilicity, create prodrug
Ethyl Ester-CH₂CH₃Alkylation of CarboxylateModulate solubility and permeability
Benzyl Amide-CH₂PhPeptide Coupling (EDC/HOBt)Introduce aromatic interactions
Morpholino Amide-N(CH₂CH₂)₂OAcyl Chloride FormationImprove aqueous solubility

Modification of the Chlorobenzene Ring System

The 4-chlorobenzene moiety offers a site for significant structural modification to explore SAR, alter electronic properties, and introduce new binding interactions. The chlorine atom can be replaced or used as a handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing sulfonamide group activates the aromatic ring, making the chlorine atom susceptible to displacement by strong nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed at elevated temperatures or under high pressure. semanticscholar.org Potential nucleophiles include:

Amines: Reaction with primary or secondary amines (e.g., morpholine, piperazine) can introduce basic or polar functional groups.

Alkoxides: Using sodium or potassium alkoxides (e.g., sodium methoxide) can replace the chlorine with an alkoxy group, altering steric and electronic properties.

Thiols: Thiolates can displace the chlorine to introduce sulfur-containing moieties.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride can serve as an electrophile in various cross-coupling reactions, providing a versatile method for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups in place of the chlorine atom. organic-chemistry.orglibretexts.orgyonedalabs.com This is a powerful method for exploring the steric and electronic requirements of the binding pocket.

Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl chloride with a broad scope of amines, including anilines and heterocyclic amines, under milder conditions than traditional SNAr.

Sonogashira Coupling: The introduction of an alkyne group can be achieved by coupling with a terminal alkyne using a palladium and copper co-catalyst system.

Modification StrategyReagentsResulting MoietyPotential Impact
SNArMorpholine, heat4-MorpholinobenzenesulfonamidoIncreased polarity and solubility
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃4-BiphenylsulfonamidoIntroduce bulky aromatic group
Buchwald-HartwigAniline, Pd₂(dba)₃, ligand4-(Phenylamino)benzenesulfonamidoAdd hydrogen bond donor/acceptor

Introduction of Heterocyclic Moieties (e.g., Pyridyl, Imidazolyl, Triazole)

Incorporating heterocyclic rings is a common strategy in medicinal chemistry to introduce polarity, improve solubility, provide sites for hydrogen bonding, and mimic peptide bonds. nih.gov

Heterocycles can be introduced at several positions on the this compound scaffold:

Amide Linkage: The carboxylic acid can be coupled with various amino-substituted heterocycles (e.g., 4-aminopyridine, 2-aminothiazole) using standard peptide coupling methods to form a heterocyclic amide derivative.

Chlorobenzene Ring Replacement: As described in section 6.2, Suzuki coupling can be used to replace the chlorine atom with a heterocyclic boronic acid (e.g., pyridine-3-boronic acid, pyrazole-4-boronic acid).

Sulfonamide Nitrogen: While synthetically challenging, direct alkylation or arylation of the sulfonamide nitrogen with a heterocyclic halide could be explored.

HeterocyclePoint of AttachmentSynthetic MethodRationale
PyridineAmide LinkageEDC/HOBt coupling with 4-aminopyridineIntroduce basic nitrogen for salt formation
ImidazoleChlorobenzene RingSuzuki coupling with imidazoleboronic acidAdd hydrogen bond donor/acceptor capacity
1,2,4-TriazoleChlorobenzene RingSNAr with 1,2,4-triazole sodium saltIntroduce metabolically stable polar group

Bioisosteric Replacements for Enhanced Specificity

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. tandfonline.comzu.ac.ae Both the carboxylic acid and the sulfonamide groups are prime candidates for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The acidic and polar nature of the carboxylic acid can be mimicked by other functional groups to modulate pKa, lipophilicity, and metabolic stability.

Tetrazole: A commonly used carboxylic acid bioisostere with a similar pKa and planar structure.

Acyl Sulfonamide: This group can maintain acidic character while altering hydrogen bonding patterns and resistance to metabolic pathways like glucuronidation.

Hydroxamic Acid: Provides a different chelation and hydrogen bonding profile.

Squaric Acid: Acts as a bioisostere that can reduce blood pressure in certain contexts. zu.ac.ae

Sulfonamide Bioisosteres: The sulfonamide group itself can be considered a bioisostere of a carboxylic acid. uaeu.ac.ae To modify its properties, it can be replaced by other functionalities.

Reversed Sulfonamide: Reversing the connectivity to -NH-SO₂-Ar can alter the vector and electronic properties of the group.

Amide or Reversed Amide: Replacing the sulfonamide with an amide (-CO-NH-) or reversed amide (-NH-CO-) significantly changes the geometry and hydrogen bonding capabilities.

Phosphonamide: A phosphorus-based analogue that can offer different interactions and stability.

Original GroupBioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)5-Substituted TetrazoleImprove metabolic stability, maintain acidity
Carboxylic Acid (-COOH)Acyl Sulfonamide (-CONHSO₂R)Modulate pKa, alter H-bonding pattern
Sulfonamide (-SO₂NH-)Reversed Sulfonamide (-NHSO₂-)Change directional vectors and electronics
Sulfonamide (-SO₂NH-)Amide (-CONH-)Alter geometry and H-bonding capacity

Prodrug Strategies for Mechanistic Probes

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This strategy can be used to create mechanistic probes by temporarily masking key functional groups to study their role in biological activity or to improve delivery to a specific site.

Carboxylic Acid Masking: The most common prodrug strategy for carboxylic acids is the formation of esters.

Alkyl Esters (e.g., Methyl, Ethyl): These simple esters can be hydrolyzed by esterases present in plasma and tissues to release the parent acid. The rate of hydrolysis can be tuned by varying the steric bulk of the alcohol used.

Amino Acid Esters: Coupling an amino acid to the carboxylic acid can create a prodrug that is a substrate for amino acid transporters, potentially targeting specific cells or tissues. nih.govresearchgate.net

Sulfonamide Masking: The sulfonamide group can also be derivatized to form prodrugs.

N-Acyl Sulfonamides: Acylation of the sulfonamide nitrogen creates a prodrug that can be metabolically cleaved to regenerate the active sulfonamide. nih.gov This strategy can also be used to attach solubilizing groups.

Self-Immolative Linkers: More complex systems can involve attaching the sulfonamide to a linker that undergoes a two-stage release mechanism, offering more precise control over drug release. nih.govacs.org For example, a self-immolative para-aminobenzyl spacer can be used to release the sulfonamide following a triggering event. nih.gov

Masked GroupProdrug MoietyRelease MechanismApplication as a Probe
Carboxylic AcidEthyl EsterEsterase-mediated hydrolysisStudy the effect of masking the acidic group on cell entry
Carboxylic AcidL-Valine EsterEsterase hydrolysis (potentially after transporter uptake)Probe for amino acid transporter-mediated delivery
SulfonamideN-AcetylAmidase-mediated hydrolysisInvestigate the importance of the sulfonamide N-H for activity
SulfonamideSelf-immolative linkerTriggered chemical cleavage (e.g., pH, enzyme)Spatiotemporal release to study site-specific action

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-(4-chlorobenzenesulfonamido)propanoic acid, ¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the chlorobenzene ring, the proton on the chiral carbon of the propanoic acid moiety, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the proton on the sulfonamide nitrogen. The splitting patterns (e.g., doublets, triplets, quartets) of these signals would reveal the number of adjacent protons, helping to piece together the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), offering further confirmation of the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH 10.0 - 13.0 Singlet (broad) -
Ar-H (ortho to SO₂) 7.8 - 8.0 Doublet 8 - 9
Ar-H (ortho to Cl) 7.5 - 7.7 Doublet 8 - 9
-SO₂NH- 5.0 - 6.0 Singlet (broad) -
-CH(CH₃)- 4.0 - 4.5 Quartet 7 - 8
-CH(CH₃) 1.4 - 1.6 Doublet 7 - 8

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C=O 170 - 180
Ar-C (ipso to SO₂) 140 - 145
Ar-C (ipso to Cl) 135 - 140
Ar-CH (ortho to SO₂) 128 - 132
Ar-CH (ortho to Cl) 125 - 129
-CH(NH)- 50 - 60
-CH₃ 15 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule.

For this compound, HRMS would be used to confirm its molecular formula (C₉H₁₀ClNO₄S). The analysis would also reveal a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, and ³⁴S isotopes). The fragmentation pattern observed in the mass spectrum would show characteristic losses of functional groups, such as the carboxylic acid group, the chlorobenzenesulfonyl group, or the propanoic acid side chain, further corroborating the proposed structure.

Table 3: Predicted HRMS Data for this compound

Ion Predicted m/z
[M+H]⁺ 264.0148
[M+Na]⁺ 286.0067
[M-H]⁻ 262.0000

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. These would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, N-H stretching from the sulfonamide, and characteristic S=O stretching bands. The presence of the aromatic ring and the C-Cl bond would also give rise to specific absorptions.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000
C=O (Carbonyl) 1700 - 1725
N-H (Sulfonamide) 3200 - 3300
S=O (Sulfonamide) 1330 - 1370 and 1150 - 1180
C-Cl 700 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds.

The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, primarily due to the electronic transitions within the 4-chlorobenzenesulfonyl moiety. The presence of the aromatic ring with its substituents would lead to characteristic π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* 220 - 280

Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Table 6: Predicted HPLC Parameters for Purity Assessment of this compound

Parameter Predicted Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient A time-dependent gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to an absorption maximum (e.g., 230 nm)

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its molecular structure. The presence of a polar carboxylic acid group and an acidic N-H proton on the sulfonamide moiety results in low volatility and a high propensity for thermal degradation at the temperatures typically required for GC analysis. Consequently, derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for gas-phase separation. sigmaaldrich.comalexandraatleephillips.com

The derivatization process for this compound would typically involve a two-step approach targeting both the carboxylic acid and the sulfonamide functional groups.

Esterification of the Carboxylic Acid Group: The first step is the conversion of the carboxylic acid into an ester, most commonly a methyl ester. This reaction replaces the active acidic proton with an alkyl group, which significantly reduces the polarity and increases the volatility of the molecule. nih.govresearchgate.net

Derivatization of the Sulfonamide Group: After esterification, the remaining active hydrogen on the sulfonamide nitrogen must be derivatized. Silylation is a widely used technique for this purpose, employing reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace the acidic proton with a nonpolar silyl group, such as the tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net This step further decreases the polarity and enhances the thermal stability of the derivative.

The resulting doubly derivatized molecule, for instance, the methyl 2-(N-(tert-butyldimethylsilyl)-4-chlorobenzenesulfonamido)propanoate, would possess the necessary volatility and stability for successful analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation patterns. researchgate.netnih.gov

Detailed Research Findings

While specific research studies detailing the GC analysis of this compound are not prevalent in the available literature, the analytical approach can be reliably constructed based on extensive research on structurally similar compounds, such as N-acylated amino acids and other sulfonamides. nih.govnih.gov The analysis would proceed by separating the derivatized analyte on a capillary column. A non-polar or medium-polarity stationary phase is typically effective for such derivatives.

A flame ionization detector (FID) can be used for quantification, while a mass spectrometry (MS) detector is invaluable for structural confirmation. researchgate.netnih.gov The MS detector would allow for the monitoring of specific fragment ions characteristic of the derivatized molecule, enhancing selectivity and sensitivity. A hypothetical GC method based on these principles is outlined in the following data table.

Table 1: Proposed GC-MS Parameters for the Analysis of Derivatized this compound Click on the headers to sort the table.

ParameterSpecificationPurpose
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerSeparation and identification of the analyte.
Derivatization Reagents 1. Methanolic HCl or Diazomethane2. MTBSTFA1. Esterification of carboxylic acid.2. Silylation of sulfonamide N-H.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessHigh-resolution separation of the analyte from other components.
Stationary Phase 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Provides good selectivity for a wide range of derivatized compounds.
Carrier Gas HeliumInert gas to carry the sample through the column.
Flow Rate 1.0 mL/min (Constant Flow Mode)Ensures reproducible retention times.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace analysis.
Injector Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 5 minSeparates compounds based on their boiling points and interactions with the stationary phase.
MS Interface Temp. 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °COptimizes the ionization of the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 50-650Scans a wide range to capture the molecular ion and key fragment ions of the derivatized analyte.

Emerging Research Applications and Future Perspectives

Conceptual Frameworks for Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. nih.gov The development of high-quality chemical probes is a critical step in target validation and drug discovery. The structure of 2-(4-chlorobenzenesulfonamido)propanoic acid makes it an attractive starting point for the design of novel chemical probes.

The sulfonamide group is a key pharmacophore found in numerous approved drugs and is known for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets. researchgate.netnih.gov The acidic N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. uvic.ca This dual functionality allows for specific recognition by a variety of protein targets. Furthermore, the 4-chloro substituent on the benzene (B151609) ring can be exploited for further chemical modification, allowing for the attachment of reporter groups such as fluorophores or biotin, or reactive groups for covalent labeling of the target protein. nih.gov

The propanoic acid moiety provides an additional point of interaction and can mimic natural amino acid or carboxylic acid substrates of enzymes. uvic.ca This feature can be particularly useful in designing probes for enzymes such as proteases or kinases. The development of sulfonyl fluoride-containing probes from similar scaffolds has demonstrated the potential of this class of compounds to covalently engage nucleophilic amino acid residues in protein binding sites, offering a powerful tool for target identification and validation. nih.govrsc.org

Table 1: Potential Chemical Probe Features of this compound

Structural MoietyPotential Role in Chemical ProbeRationale
4-Chlorobenzenesulfonamide (B1664158)Target recognition, attachment of reporter/reactive groupsSulfonamide forms key interactions; chloro-group allows for synthetic modification.
Propanoic AcidMimicry of natural substrates, additional binding interactionsCarboxylic acid can interact with active sites of various enzymes.
Overall ScaffoldTunable physicochemical propertiesModifications can optimize solubility, cell permeability, and target affinity.

Integration with Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in drug discovery. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.

This compound, with a molecular weight that aligns with the principles of FBDD, can be considered a valuable fragment for screening campaigns. Its constituent parts, the 4-chlorobenzenesulfonamide and the propanoic acid, represent common motifs found in bioactive molecules. Screening of this compound could reveal interactions with various protein targets, providing starting points for the development of novel inhibitors. For instance, sulfonamide-containing fragments have been successfully employed in the discovery of inhibitors for a range of targets. nih.gov

The modular nature of this compound allows for systematic elaboration of the initial fragment hit. The carboxylic acid can be converted to amides or esters to explore different interactions, while the aromatic ring can be further substituted to enhance potency and selectivity. This iterative process of fragment evolution is a cornerstone of FBDD and can be effectively applied to this scaffold.

Application in Supramolecular Chemistry Research (e.g., self-assembly studies)

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of complex, ordered structures from smaller molecular components. The ability of molecules to self-assemble into well-defined architectures is of great interest for applications in materials science, nanotechnology, and drug delivery.

The structure of this compound contains functional groups capable of participating in robust non-covalent interactions, making it a promising candidate for self-assembly studies. The carboxylic acid moiety can form strong hydrogen bonds, leading to the formation of dimers or extended chains. researchgate.net The sulfonamide group can also engage in hydrogen bonding, contributing to the stability and directionality of the self-assembled structures. nih.gov

Furthermore, the aromatic ring can participate in π-π stacking interactions, which can further guide the assembly process. The interplay of these different non-covalent forces could lead to the formation of interesting supramolecular structures such as gels, liquid crystals, or nanofibers. The study of the self-assembly behavior of this compound and its derivatives could provide insights into the fundamental principles of supramolecular organization and lead to the development of novel functional materials. rsc.org

Theoretical Contributions to Molecular Recognition Principles

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. It is a fundamental process in biology, underlying enzyme-substrate binding, antibody-antigen recognition, and DNA replication. fiveable.me The study of small molecules that can selectively bind to specific targets provides valuable insights into the principles of molecular recognition. researchgate.netijacskros.com

This compound serves as an excellent model system for studying molecular recognition. The combination of a sulfonamide and a carboxylic acid allows for the investigation of how these two important functional groups cooperate or compete in binding to a receptor. uvic.ca Theoretical calculations and experimental studies on the binding of this compound to various host molecules or protein active sites can help to elucidate the energetic contributions of different non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects. acs.org

By systematically modifying the structure of this compound and measuring the corresponding changes in binding affinity, it is possible to develop quantitative structure-activity relationships (QSAR) that can inform the rational design of new ligands with improved affinity and selectivity. These studies can contribute to a deeper understanding of the fundamental principles that govern molecular recognition.

Design of Targeted Molecular Tools for Biochemical Pathways

The ability to selectively modulate the activity of specific enzymes or proteins within a biochemical pathway is crucial for understanding their biological function and for developing new therapeutic strategies. Targeted molecular tools, such as specific inhibitors or activators, are essential for this purpose. The sulfonamide scaffold is a privileged structure in medicinal chemistry, and numerous drugs containing this moiety have been developed. nih.govajchem-b.comresearchgate.net

The structure of this compound can be used as a starting point for the design of targeted molecular tools. For example, by incorporating specific recognition elements, it may be possible to design inhibitors of enzymes that process carboxylic acid substrates. The sulfonamide group can be tailored to interact with specific residues in the active site of the target enzyme, thereby conferring selectivity. researchgate.net

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is a powerful strategy for designing new drugs. researchgate.net The this compound scaffold can be readily derivatized to incorporate other pharmacophoric elements, leading to the development of novel molecular tools with unique biological activities.

Interdisciplinary Research Directions in Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to study and manipulate biological systems. chemscene.com The versatile nature of this compound opens up numerous avenues for interdisciplinary research at the interface of chemistry and biology.

For example, the development of chemical probes based on this scaffold could enable the imaging and tracking of specific proteins in living cells, providing insights into their dynamic behavior and function. The integration of this compound into FBDD programs could lead to the discovery of novel drug candidates for a variety of diseases. The study of its self-assembly properties could inspire the design of new biomaterials for tissue engineering or drug delivery applications.

Furthermore, the synthesis of libraries of derivatives of this compound and their screening against a wide range of biological targets could lead to the identification of new and unexpected biological activities, opening up new areas of research. The collaboration between synthetic chemists, biochemists, and cell biologists will be essential to fully realize the potential of this promising molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorobenzenesulfonamido)propanoic acid, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling between 4-chlorobenzenesulfonyl chloride and β-alanine derivatives. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride), reaction temperature (0–5°C for exothermic control), and pH (maintained at 8–9 using NaHCO₃). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, 5% MeOH in DCM) ensures >95% purity. Reaction progress is monitored by TLC (Rf: 0.3–0.4 in ethyl acetate/hexane 1:1) . For analogs, protecting group strategies (e.g., tert-butyl esters) may enhance yield by reducing side reactions .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8.2 min) to assess purity (>98%).
  • NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 12.2 (COOH), 7.8–7.4 (aromatic protons), 3.3–3.1 (CH₂ adjacent to sulfonamide).
  • FT-IR : Confirm sulfonamide (1330–1320 cm⁻¹ S=O stretch) and carboxylic acid (1700 cm⁻¹ C=O) groups .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for sulfonamide-containing propanoic acid derivatives?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the benzene ring (e.g., 4-Cl vs. 4-F) to assess electronic effects.
  • Bioisosteric Replacements : Replace sulfonamide with carbamate or urea groups to evaluate hydrogen-bonding capacity.
  • Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) to correlate lipophilicity with membrane permeability. Use Caco-2 cell assays for intestinal absorption predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronide conjugates) in rat plasma.
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs.
  • Orthogonal Assays : Validate in vitro activity (e.g., COX-2 inhibition) with ex vivo models (e.g., isolated aorta assays) .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²+ coordination and hydrogen bonds with active-site residues (e.g., Thr199).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energies via MM-PBSA.
  • QSAR Modeling : Train models using descriptors like polar surface area (PSA) and Hammett constants to predict IC50 values .

Q. How does the 4-chlorobenzenesulfonamido group influence physicochemical properties and biological activity compared to other halogenated analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 4-Cl group increases acidity (pKa ~3.5 for COOH) compared to 4-F (pKa ~4.1), enhancing membrane permeability.
  • Steric Effects : Bulkier substituents (e.g., 4-CF₃) reduce binding affinity to compact active sites (e.g., MMP-9).
  • Biological Impact : 4-Cl derivatives show 10-fold higher COX-2 selectivity over COX-1 compared to 4-Me analogs in enzyme inhibition assays .

Data Presentation

Table 1 : Comparative Physicochemical Properties of Halogenated Derivatives

SubstituentlogPpKa (COOH)Solubility (mg/mL)
4-Cl2.13.50.8
4-F1.84.11.2
4-CF₃2.92.90.3
Data derived from HPLC and potentiometric titrations

Figure 1 : Proposed Binding Mode with Carbonic Anhydrase IX

  • Sulfonamide group coordinates Zn²+ (distance: 2.1 Å).
  • Propanoic acid forms hydrogen bonds with Thr199 (2.8 Å) and His96 (3.0 Å).
    MD simulation snapshot (PyMOL visualization)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.